molecular formula C7H11NO2 B1596253 Guvacoline CAS No. 495-19-2

Guvacoline

Cat. No.: B1596253
CAS No.: 495-19-2
M. Wt: 141.17 g/mol
InChI Key: DYPLDWLIOGXSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guvacoline is a naturally occurring alkaloid found in the areca nut (Areca catechu), a widely consumed stimulant in Southeast Asia and the Pacific. It is one of four primary alkaloids in areca nut, alongside arecoline, arecaidine, and guvacine . Structurally, this compound is a methyl ester derivative of guvacine, with a molecular formula of C₇H₁₁NO₂·HBr and a molecular weight of 222.1 g/mol . Its pharmacological profile includes muscarinic acetylcholine receptor agonism, similar to arecoline, but it also undergoes hydrolysis to guvacine, a gamma-aminobutyric acid (GABA) uptake inhibitor .

This compound’s concentration in areca nut products is generally lower than that of arecoline, ranging from 0.17–0.99 mg/g depending on factors such as product type (e.g., raw nut vs. processed pan masala) and geographical origin .

Preparation Methods

Extraction and Isolation from Areca Nut

Raw Material Processing

The primary natural source of guvacoline is the areca nut. Preparation begins with the following steps:

  • Drying and Dehusking: Areca fruits are dried and dehusked to obtain the nuts.
  • Particle Size Reduction: Nuts are chopped, shredded, or ground into particles typically ranging from 300 to 5000 microns to increase surface area for extraction.
  • Slurry Formation: The particles are immersed in water at controlled temperatures (40–90°C) and pH (4.0–8.0) to create a slurry for extraction.

Extraction Techniques

The extraction of this compound from the slurry involves several techniques:

  • Aqueous Extraction: Water-based extraction with agitation to dissolve alkaloids.
  • Filtration: Removal of solid particles to obtain a clear extract containing this compound.
  • Concentration: Evaporation or spray drying to concentrate this compound into powder form.

Advanced Processing Methods

Additional steps to enhance purity and yield include:

  • Fermentation: Introducing yeast or other microorganisms to the slurry induces fermentation, converting sugars to ethanol and breaking down proteins, which may improve alkaloid extraction.
  • Pasteurization: Heating the slurry to at least 72°C for 16 seconds to reduce microbial contamination and enzyme activity, increasing product shelf-life.
  • Distillation: Atmospheric or vacuum distillation to purify this compound by collecting vapors from boiling slurry or concentrate. Vacuum distillation lowers boiling points, minimizing thermal degradation.
  • Cold Pressing: Mechanical pressing of slurry or concentrate at low temperatures to avoid heat-induced chemical changes while filtering the product.

These methods can be combined sequentially or selectively depending on desired purity and scale.

Analytical and Experimental Data on this compound Preparation

Chemical and Physical Characterization

  • This compound is characterized by its molecular formula C7H13NO2 and molecular weight approximately 143 g/mol.
  • Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm are used to quantify this compound in extracts.
  • Strong cation exchange columns are effective for chromatographic separation of this compound from related alkaloids.

Enzymatic Hydrolysis and Stability Studies

  • Studies on this compound metabolism in human liver microsomes show enzymatic hydrolysis kinetics, indicating the compound's stability and transformation pathways.
  • Kinetic parameters such as Michaelis-Menten constants (Km) and maximal velocity (Vmax) have been determined for this compound hydrolysis, aiding in understanding its biochemical behavior post-preparation.

Yield and Purity Considerations

Step Description Typical Outcome
Drying & Grinding Preparation of areca nut particles Particle size 300-5000 microns
Aqueous Extraction Slurry formation and agitation Alkaloid-rich aqueous extract
Filtration Removal of solids Clear extract solution
Concentration Evaporation or spray drying Dry this compound powder
Fermentation Microbial treatment of slurry Enhanced alkaloid extraction
Pasteurization Heat treatment at 72°C for 16 sec Increased sterility
Distillation Atmospheric/vacuum vapor collection Purified this compound
Cold Pressing Low-temp mechanical extraction Heat-free concentrated extract

Summary of Preparation Methods

Method Principle Advantages Limitations
Aqueous Extraction Solubilization in water Simple, cost-effective May require further purification
Fermentation Microbial enzymatic activity Improves extraction, modifies profile Requires controlled conditions
Pasteurization Heat sterilization Enhances safety and shelf-life Possible thermal degradation
Distillation Vapor phase separation High purity, selective isolation Energy-intensive
Cold Pressing Mechanical pressing at low temp Preserves heat-sensitive compounds Lower yield compared to heat methods
Chemical Synthesis Multi-step organic reactions Allows structural modifications Complex, low scalability

Chemical Reactions Analysis

Hydrolysis and Metabolic Conversion

Guvacoline undergoes enzymatic and non-enzymatic hydrolysis, primarily at its methyl ester group, to form guvacine (1,2,5,6-tetrahydro-1-methylnicotinic acid). This reaction is pH-dependent and occurs rapidly in aqueous environments, particularly under alkaline conditions .

  • Reaction Mechanism :

    This compound (C7H11NO2)+H2OGuvacine (C6H9NO2)+CH3OH\text{this compound (C}_7\text{H}_{11}\text{NO}_2\text{)} + \text{H}_2\text{O} \rightarrow \text{Guvacine (C}_6\text{H}_9\text{NO}_2\text{)} + \text{CH}_3\text{OH}

    The ester bond cleavage is catalyzed by carboxylesterases in biological systems .

  • Analytical Evidence :
    LC-MS/MS studies demonstrate distinct retention times for this compound (4.9 min) and guvacine (3.8 min), confirming their separation during chromatographic analysis .

Fragmentation Under Mass Spectrometry

Collision-induced dissociation (CID) in tandem mass spectrometry reveals this compound’s fragmentation pathways:

Precursor Ion ([M+H]⁺)Product Ions (m/z)Collision Energy (eV)Fragmentation Pathway
14211314Loss of CH₃N (29 Da)
1428120Loss of C₂H₅O₂ (73 Da)

These transitions are critical for its identification in complex matrices like areca nut extracts .

Thermal Degradation

Processing methods such as boiling or roasting reduce this compound content in areca nut products. For example:

  • Boiling decreases this compound levels by ~50% due to thermal decomposition .

  • Sun-drying and roasting show milder reductions (~5–10%) .

Nitrosation Reactions

While direct evidence for this compound nitrosation is limited, structural analogs like arecoline form carcinogenic N-nitrosamines (e.g., N-nitrosothis compound) in the presence of nitrosating agents (e.g., nitrites in saliva) . This reaction is hypothesized to occur under physiological conditions during betel quid chewing:

This compound+HNO2N-Nitrosothis compound (C7H10N2O3)+H2O\text{this compound} + \text{HNO}_2 \rightarrow \text{N-Nitrosothis compound (C}_7\text{H}_{10}\text{N}_2\text{O}_3\text{)} + \text{H}_2\text{O}

Stability in Processing

Processing MethodThis compound Retention (%)Key Observation
Fresh areca nut100Baseline content
Boiling (15 min)~50Significant hydrolysis
Sun-drying~90Mild degradation
Freeze-drying~95Minimal loss

Data adapted from Huang & McLeish (1989) and Wang et al. (1999) .

Synthetic Derivatization

This compound serves as a precursor for synthetic derivatives:

  • Esterification : Reacts with alcohols to form analogs like ethyl this compound .

  • Reduction : Catalytic hydrogenation yields tetrahydropyridine derivatives, though detailed pathways require further study .

Scientific Research Applications

Guvacoline functions primarily as a muscarinic receptor agonist , exhibiting activity at atrial and ileal muscarinic receptors. It has been shown to influence cellular processes in human buccal epithelial cells, where it reduces colony formation efficiency in a dose-dependent manner with an IC50 value of 2.1 mM . Additionally, this compound affects the levels of low-molecular-weight thiols and induces single-strand breaks in DNA, indicating potential cytotoxic effects .

Table 1: Biological Effects of this compound

EffectMeasurementReference
Colony formation inhibitionIC50 = 2.1 mM
Reduction of thiol levels25% decrease at 0.88 mM
Induction of DNA damageSingle-strand breaks observed

Psychoactive Properties

Research indicates that this compound exhibits psychoactive effects similar to those of other areca nut alkaloids. In studies involving zebrafish, this compound treatment led to alterations in social behaviors and exploratory activities, suggesting its influence on the central nervous system . These behavioral changes may be attributed to interactions with muscarinic acetylcholine receptors (mAChRs) in the brain .

Table 2: Behavioral Effects of this compound in Zebrafish

Behavior AlteredObservationReference
Social interactionReduced
Exploratory behaviorAbnormal
Fear responseAltered

Implications for Addiction

This compound's role in addiction is significant due to its structural similarities with nicotine and its action on cholinergic receptors. Studies suggest that it may contribute to the addictive properties of areca nut products, paralleling the mechanisms observed with nicotine addiction . The balance between nicotinic and muscarinic activity could be pivotal for developing treatments for areca nut dependence.

Toxicological Considerations

While this compound shows potential therapeutic applications, its cytotoxic effects raise concerns regarding safety. The compound's ability to induce DNA damage necessitates further investigation into its long-term effects and potential carcinogenicity, especially considering its association with areca nut consumption, which has been linked to various health issues including oral cancers .

Future Research Directions

Given this compound's diverse biological effects and implications in addiction, future research should focus on:

  • Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
  • Investigating the structure-activity relationship to optimize its therapeutic potential while minimizing toxicity.
  • Exploring its interactions with different receptor subtypes to delineate its role in addiction mechanisms.

Case Studies

Several case studies have highlighted the health impacts of areca nut consumption, which includes this compound exposure. For instance:

  • A study analyzing alkaloid levels in various areca nut products found substantial variability in this compound concentrations (0.17-0.99 mg/g), emphasizing the need for regulatory oversight .
  • Another case study documented behavioral changes in individuals consuming betel quid containing areca nuts, linking these changes to this compound's psychoactive properties .

Mechanism of Action

Guvacoline exerts its effects primarily through its action on muscarinic receptors. It binds to these receptors, leading to the activation of various intracellular signaling pathways. The molecular targets include muscarinic acetylcholine receptors, which play a crucial role in the regulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Guvacoline Arecoline Arecaidine Guvacine
Molecular Formula C₇H₁₁NO₂·HBr C₇H₁₁NO₂ C₆H₁₁NO₂ C₆H₁₁NO₂
Molecular Weight (g/mol) 222.1 155.17 141.14 141.14
Key Functional Groups Methyl ester Methyl ester Carboxylic acid Carboxylic acid
Hydrolysis Product Guvacine Arecaidine
Solubility Soluble in DMSO, DMF Water-soluble Water-soluble Water-soluble
CAS Number 17210-51-4 63-75-2 6551-34-8 6027-14-1

Sources:

Key Differences :

  • This compound and arecoline share a methyl ester group , but this compound hydrolyzes to guvacine (a GABA inhibitor), while arecoline hydrolyzes to arecaidine .
  • Arecaidine and guvacine lack the ester group, making them carboxylic acids with distinct receptor interactions .

Pharmacological Activity

Compound Receptor Activity Key Effects Toxicity Profile
This compound Muscarinic agonist - Reduces cell viability (IC₅₀ = 2.1 mM)
- Induces DNA single-strand breaks
Genotoxic via N-nitrosothis compound
Arecoline Muscarinic/nicotinic agonist - Euphoria, CNS stimulation
- Inhibits DNA repair
Carcinogenic, addictive
Guvacine GABA uptake inhibitor - Increases synaptic GABA Low cytotoxicity
Arecaidine GABA uptake inhibitor (weak) - Minor effects on cell survival Negligible genotoxicity

Mechanistic Insights :

  • This compound and arecoline both act on muscarinic receptors , but arecoline’s additional nicotinic activity makes it more potent in inducing addiction .
  • Guvacine’s GABAergic effects may counteract excitotoxicity, but its low abundance limits its pharmacological impact .

Concentration Variability in Areca Nut Products

Product Type This compound (mg/g) Arecoline (mg/g) Guvacine (mg/g) Arecaidine (mg/g)
Raw areca nut (India) 0.17–0.99 0.64–2.22 1.39–8.16 0.14–1.70
Pan masala <0.5 0.8–1.5 2.0–7.0 0.2–1.0
Chinese processed nut 0.2–0.8 0.7–1.8 1.5–6.5 0.1–1.2

Data from LC-MS/MS analyses

Trends :

  • This compound levels are pH-sensitive ; they decrease in alkaline products (e.g., pan masala) due to hydrolysis to guvacine .
  • Arecoline remains the dominant alkaloid across all product types, but guvacine is the most abundant overall due to its stability .

Analytical Challenges

The structural similarity between this compound and arecoline (nearly identical molecular weights) complicates their separation via conventional chromatography. Advanced methods like UPLC-q-Tof-MS and UPLC-MS/MS are required for accurate quantification . For example, in hair samples, this compound concentrations (14 pg/mg–2.5 ng/mg) are consistently lower than arecoline (60 pg/mg–18 ng/mg) .

Biological Activity

Guvacoline is an alkaloid derived from the Areca catechu plant, commonly known as the areca nut. It is one of several active compounds found in areca nut, which has been traditionally used for its stimulant effects and is often chewed in combination with other substances like betel leaf and tobacco. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C12_{12}H14_{14}N2_2O) is structurally related to other areca nut alkaloids such as arecoline and guvacine. Its unique structure enables it to interact with various neurotransmitter receptors, particularly acetylcholine receptors.

Pharmacological Activity

This compound exhibits a range of biological activities, primarily through its interaction with muscarinic and nicotinic acetylcholine receptors (AChRs). Studies have shown that this compound can activate muscarinic AChRs, contributing to its neuropharmacological effects.

Key Findings

  • Neurotransmitter Activity :
    • This compound activates muscarinic acetylcholine receptors (mAChR), which play significant roles in the central and peripheral nervous systems .
    • It has been shown to influence behavioral changes in animal models, including increased euphoria and stamina .
  • Antioxidant Properties :
    • Research indicates that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells .
  • Effects on the Nervous System :
    • This compound has been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative conditions by promoting neuronal survival .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Behavioral Changes : In a zebrafish model, this compound administration led to observable increases in activity levels and reduced anxiety-like behaviors .
  • Impact on Neuronal Cells : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other areca nut alkaloids:

AlkaloidActivity TypeExperimental ModelObserved EffectsReference
This compoundMuscarinic activationXenopus oocytesActivation of mAChR
ArecolineNicotinic activationHuman cell linesInduces addiction-like behaviors
ArecaidineAntioxidantRodent modelsReduces oxidative stress
GuvacineNeuroprotectiveNeuronal cell culturesPromotes cell survival under stress conditions

The mechanisms through which this compound exerts its effects involve:

  • Receptor Interaction : this compound's ability to activate mAChR leads to various physiological responses, including modulation of neurotransmitter release and alterations in neuronal excitability .
  • Antioxidant Mechanisms : By scavenging free radicals, this compound may prevent cellular damage associated with oxidative stress, thereby protecting neuronal integrity .

Toxicity and Safety

While this compound shows potential therapeutic benefits, it is essential to consider its toxicity profile. Studies indicate that high doses may lead to adverse effects such as cytotoxicity in certain cell types. For instance, concentrations above 50 µg/mL have been associated with reduced cell viability in human buccal fibroblasts . Therefore, understanding the dose-response relationship is crucial for safe therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Guvacoline’s chemical structure and purity in academic research?

  • Methodological Answer : this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Purity analysis is conducted via high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) for volatile derivatives. For known compounds, cross-referencing spectral data with published literature is critical . Novel derivatives require additional characterization using X-ray crystallography or infrared (IR) spectroscopy to confirm functional groups.

Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer : In vitro models (e.g., Caco-2 cells for permeability) and in vivo rodent studies are foundational. Key parameters include bioavailability, plasma half-life, and tissue distribution. Protocols should specify dosing regimens, sample collection intervals, and analytical methods (e.g., LC-MS/MS for quantification). Use compartmental modeling to analyze absorption kinetics. Ensure adherence to ethical guidelines for animal studies, including sample size justification and statistical power calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in experimental design, such as differences in cell lines, animal models, or dosage ranges. Conduct a systematic review to compare methodologies, focusing on:

  • Sample preparation : Purity verification methods (e.g., HPLC thresholds).
  • Assay conditions : Temperature, pH, and solvent effects on activity.
  • Statistical rigor : Use meta-analysis to aggregate data and identify outliers.
    Replicate conflicting studies under standardized conditions, and apply sensitivity analysis to isolate confounding variables .

Q. What strategies are recommended for optimizing this compound’s synthetic protocols to improve yield and scalability in academic labs?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent ratios). Monitor intermediates via real-time spectroscopic techniques (e.g., in situ FTIR). For scalability, evaluate batch vs. flow chemistry approaches and troubleshoot purification bottlenecks (e.g., column chromatography alternatives like recrystallization). Publish detailed procedural updates in supplementary materials to enhance reproducibility .

Q. How should researchers address ethical and technical challenges in collecting human data for this compound’s neuropharmacological effects?

  • Methodological Answer : For human trials, prioritize double-blind, placebo-controlled designs with stratified randomization. Use validated cognitive assessment tools (e.g., Cambridge Neuropsychological Test Automated Battery) and minimize bias through third-party data analysis. Address ethical concerns via informed consent protocols and institutional review board (IRB) approvals. For non-invasive data, leverage EEG or fMRI to correlate biochemical and behavioral outcomes .

Q. Data Analysis & Interpretation

Q. What statistical methods are most robust for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed distributions, use non-parametric methods like Kruskal-Wallis. Report confidence intervals and effect sizes to contextualize clinical relevance. Open-source tools like R or Python’s SciPy suite enhance transparency .

Q. How can researchers ensure rigor when integrating contradictory spectroscopic data for this compound metabolites?

  • Methodological Answer : Cross-validate findings with orthogonal techniques (e.g., LC-MS vs. NMR). Use databases like HMDB or METLIN for metabolite identification. For ambiguous peaks, conduct isotopic labeling or tandem MS/MS fragmentation. Document all raw data and processing parameters (e.g., baseline correction algorithms) in supplementary materials .

Q. Literature & Collaboration

Q. What frameworks support effective interdisciplinary collaboration in this compound research?

  • Methodological Answer : Establish shared data repositories (e.g., Zenodo) with standardized metadata. Use collaborative tools like electronic lab notebooks (ELNs) for real-time updates. Regularly consult literature via platforms like PubMed or SciFinder, and cite foundational studies to contextualize novel findings. Engage in peer networks for pre-publication feedback .

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPLDWLIOGXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197805
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-19-2
Record name Guvacoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norarecoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUVACOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Arecoline (39.5 g, 0.25 mol) was dissolved in dry toluene (20 ml). 1-Chloroethyl chloroformate (30.5 ml) was added slowly at 0-5° C. The mixture was heated at 80° C. for 2 h, cooled to room temperature, filtered and evaporated to dryness in vacuo. The residue was dissolved in methylene chloride (400 ml) and extracted with 10% aqueous sodium carbonate. The organic layer was dried over magnesium sulfate, filtered and evaporated to dryness to give methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Yield: 30.5 g, 85%). Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (1.1 g, 7.8 mmol) was dissolved in methylene chloride (20 ml) and cooled to -15° C. Triethyl amine (2.2 ml, 15,8 mmol) and a solution of benzyl chloroformate (1.2 ml, 8,4 mmol) in methylene chloride (10 ml) were added. Stirring at room temperature for 1.5 h followed by evaporation to dryness. The residue was dissolved in methylene chloride and extracted with water two times. The organic layer separated, dried and evaporated to dryness in vacuo to give methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate as an oil (Yield: 2.0 g, 92%).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.